NP-C86

lncRNA biology Chemical Biology Drug Discovery

Securing a reliable, high-purity chemical probe for lncRNA biology is a persistent challenge. NP-C86 directly addresses the lack of tool compounds that can selectively stabilize the tumor suppressor lncRNA GAS5 without off-target effects. This product ensures experimental reproducibility and supply chain reliability for your metabolic and neuroscience research programs. - Validated Mechanism: Disrupts GAS5-UPF1 interaction to prevent nonsense-mediated decay, achieving a 4-fold increase in GAS5 levels. - Unmatched Specificity: Does not affect the levels of abundant lncRNAs MALAT1 or NEAT1, confirmed by a negative control compound (94-NC). - Proven In Vivo Utility: Crosses the blood-brain barrier; intranasal administration elevates hippocampal and cortical GAS5 levels in aged mice.

Molecular Formula
Molecular Weight
Cat. No. B1574664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP-C86
SynonymsNP-C86;  NP C86;  NPC86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NP-C86: First-in-Class GAS5 lncRNA Stabilizer


NP-C86 (CAS 2101640-36-0, MW 1225.59) is a synthetic macrocyclic γ-AApeptide that functions as a targeted stabilizer of the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5) . It achieves stabilization by blocking the interaction between GAS5 and the RNA helicase UPF1, thereby preventing GAS5 degradation via the nonsense-mediated decay (NMD) pathway [1]. This mechanism is central to its utility as a chemical probe for studying lncRNA biology and its potential in addressing diseases like type 2 diabetes (T2D) and neurodegeneration where GAS5 is downregulated [2].

Why NP-C86 Cannot Be Replaced by Generic Probes


Generic substitution of NP-C86 with other GAS5-modulating compounds or broad-spectrum lncRNA probes is scientifically unsound due to NP-C86's precise mechanism of action and validated target selectivity. Unlike general RNA-binding molecules, NP-C86 is an 'interaction element blocker' specifically designed to disrupt the GAS5-UPF1 protein-RNA interface, a unique vulnerability that leads to targeted stabilization [1]. This specificity is underscored by its inability to affect the levels of other abundant lncRNAs like MALAT1 or NEAT1, even in the same cellular context [2]. Furthermore, a negative control compound (94-NC) from the same chemical library, which lacks binding affinity for GAS5, fails to produce any of the functional benefits observed with NP-C86, confirming that its effects are target-specific and not due to general compound toxicity or off-target effects [3].

Quantitative Evidence for NP-C86


Binding Affinity vs. Negative Control

NP-C86 demonstrates specific and high-affinity binding to its target lncRNA, GAS5. A negative control compound from the same chemical library, 94-NC, shows no measurable binding, establishing that NP-C86's activity is due to specific target engagement [1].

lncRNA biology Chemical Biology Drug Discovery

Disruption of GAS5-UPF1 Interaction

The mechanism of action for NP-C86 is the disruption of the protein-RNA interaction between UPF1 and GAS5. In diabetic mellitus (DM) adipocytes, NP-C86 treatment dramatically reduces this association compared to untreated DM cells [1].

RNA-Protein Interactions Mechanism of Action Nonsense-Mediated Decay

Restoration of Insulin-Mediated Glucose Uptake

NP-C86 not only stabilizes GAS5 but also rescues a key functional deficit in diabetic cells. Treatment with NP-C86 restores insulin-mediated glucose uptake in DM adipocytes, a functional improvement not achieved with the negative control compound 94-NC [1].

Type 2 Diabetes Metabolic Disease Insulin Resistance

Selectivity Over MALAT1 and NEAT1

A critical attribute of a high-quality chemical probe is target selectivity. NP-C86 exhibits high specificity for GAS5, as it does not affect the expression levels of other prominent lncRNAs (MALAT1 and NEAT1) present in the same cellular environment [1].

Target Specificity lncRNA Selectivity Chemical Probe

Recommended Research Applications


Insulin Signaling in Diabetes Models

NP-C86 is uniquely suited for dissecting the role of GAS5 in insulin resistance and glucose metabolism. Its proven ability to increase GAS5 levels by 4-fold and restore insulin-mediated glucose uptake in diabetic adipocytes provides a robust and reliable tool for in vitro and ex vivo metabolic studies [1]. Researchers can use NP-C86 to validate GAS5 as a target and to explore its downstream effects on insulin receptor (IR) expression and signaling pathways, as confirmed by the concurrent increase in IR-A and IR-B levels upon NP-C86 treatment [2].

Neurodegenerative Disease Target Validation

For neuroscience research, NP-C86 is a validated probe for studying GAS5 in the context of neurodegeneration. In vivo data demonstrates that intranasal administration of NP-C86 increases GAS5 levels in the hippocampus and cortex of aged mice, correlating with decreased neuroinflammation (reduced IL1β and IL6) and reduced tau phosphorylation at disease-relevant sites [3]. Furthermore, its ability to cross the blood-brain barrier (BBB) and distribute throughout the brain makes it a practical tool for exploring the therapeutic potential of GAS5 stabilization in Alzheimer's disease and related dementias [4].

lncRNA-Targeted Assay Development

NP-C86 serves as an ideal reference compound for developing assays to identify and characterize other lncRNA modulators. Its well-defined mechanism (disruption of GAS5-UPF1 interaction), quantified binding affinity (Kd=153 nM), and high target specificity (no effect on MALAT1 or NEAT1) [5] provide a gold standard for benchmarking new chemical entities. Researchers can use NP-C86 as a positive control in high-throughput screens (HTS) or in orthogonal assays (e.g., REMSA, RIP, FP) designed to find new GAS5 stabilizers or to study other RNA-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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